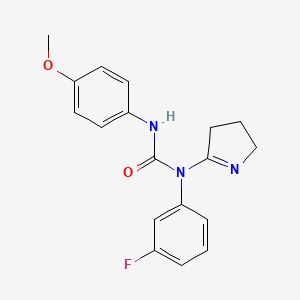
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea is a compound that has gained attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Stereochemical Analysis
- The compound plays a role in the synthesis of active metabolites for potent kinase inhibitors, as demonstrated in the stereoselective synthesis of a PI3 kinase inhibitor metabolite (Chen et al., 2010).
Chemical Synthesis Techniques
- Different methods for synthesizing variants of this compound are explored, indicating its significance in chemical synthesis and structure confirmation through various spectroscopic techniques (Sarantou & Varvounis, 2022).
Anticancer Applications
- Derivatives of this compound have shown potential as anticancer agents, particularly in modifying compounds to reduce toxicity and enhance antiproliferative activities against human cancer cell lines (Wang et al., 2015).
Fluorescence and Molecular Recognition
- Research on fluorescent pyridyl ureas, a class to which this compound belongs, contributes to understanding molecular recognition and binding behaviors, particularly with strong organic acids (Jordan et al., 2010).
Inhibitory Activities
- Pyridylthiazole-based ureas, similar to the compound , have been identified as inhibitors of protein kinases, demonstrating their potential in medicinal chemistry for targeting specific enzymes (Pireddu et al., 2012).
Anion-Binding and Recognition
- Acyclic molecules containing ureas and pyrrole groups are effective in anion-binding, with implications in structural chemistry and molecular recognition (Gale, 2006).
CNS Activity Studies
- Compounds with a similar structural framework have been shown to demonstrate central nervous system (CNS) activities, like anxiolytic and muscle-relaxant properties (Rasmussen et al., 1978).
Catalytic and Green Chemistry Applications
- Derivatives of this compound have been utilized in green chemistry for synthesizing diverse chemical structures, highlighting its role in environmentally friendly synthesis approaches (Ma et al., 2016).
Enzyme Inhibition and Anticancer Potential
- Unsymmetrical urea derivatives, related to the compound , have been studied for their enzyme inhibition properties and potential anticancer effects (Mustafa et al., 2014).
Gelation and Physical Property Tuning
- Research on ureas like this compound shows their potential in tuning physical properties like rheology and morphology in hydrogel formation, relevant in material science applications (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-16-9-7-14(8-10-16)21-18(23)22(17-6-3-11-20-17)15-5-2-4-13(19)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCYEATXYODJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)
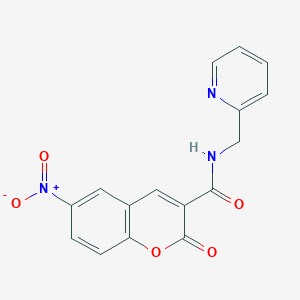
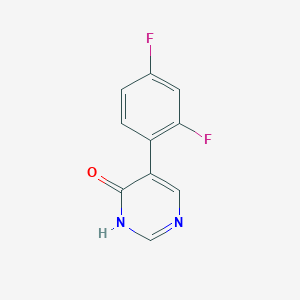
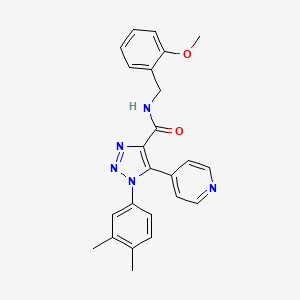
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858812.png)
![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)
![1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one](/img/structure/B2858816.png)

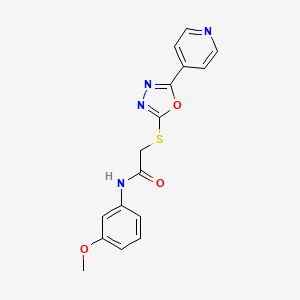

![2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858822.png)
![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)
![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)
